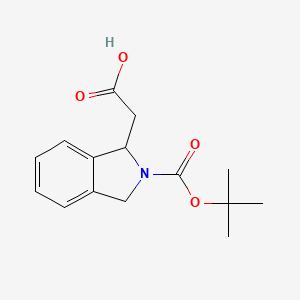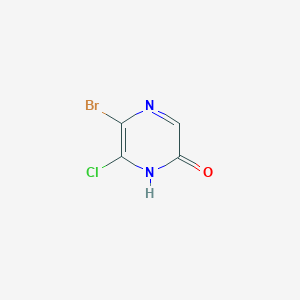![molecular formula C11H12BrNO2 B1375160 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1339510-66-5](/img/structure/B1375160.png)
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Intramolecular Cyclization: This method involves the cyclization of appropriate precursors to form the azetidine ring.
Nucleophilic Ring Opening of Aziridines: Aziridines can be converted to azetidines through nucleophilic ring-opening reactions followed by appropriate functionalization.
Metal-Catalyzed Synthesis: Transition metal catalysts can facilitate the formation of azetidine rings from suitable precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, such as the Staudinger ketene-imine cycloaddition.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: The unique structural features of azetidines make them useful in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
Aziridines: Three-membered nitrogen-containing heterocycles that are more reactive due to higher ring strain.
β-Lactams: Four-membered lactam rings that are widely used in antibiotics.
Uniqueness: This structural feature distinguishes it from other azetidine derivatives and related compounds .
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMBQIUCOPWGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)





![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B1375092.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)



